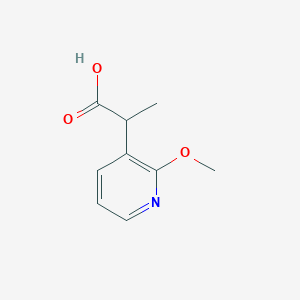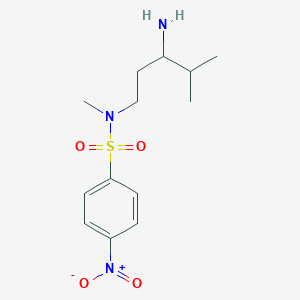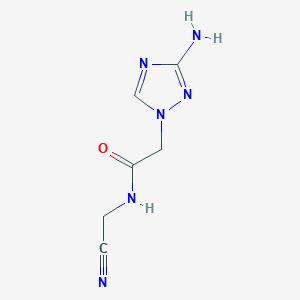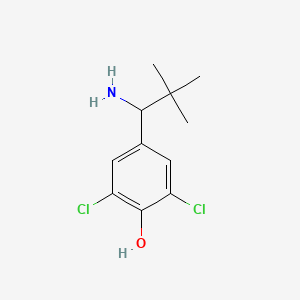![molecular formula C12H19NS B13287520 {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine](/img/structure/B13287520.png)
{1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine is an organic compound with the molecular formula C12H19NS It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethyl group and a propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine typically involves the following steps:
Formation of the Methylsulfanyl Group: The initial step involves the introduction of a methylsulfanyl group to a phenyl ring. This can be achieved through the reaction of a phenyl halide with a methylthiolate salt under basic conditions.
Ethylation: The next step is the ethylation of the methylsulfanyl-substituted phenyl compound. This can be done using ethyl bromide in the presence of a strong base such as sodium hydride.
Amination: The final step involves the introduction of the propylamine group. This can be achieved through a nucleophilic substitution reaction using propylamine and a suitable leaving group on the ethylated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl ring or the amine group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenyl derivatives and amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
{1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine involves its interaction with specific molecular targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, potentially affecting enzyme activity and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- {1-[4-(Methylsulfanyl)phenyl]ethyl}(methyl)amine
- {1-[4-(Methylsulfanyl)phenyl]ethyl}(ethyl)amine
- {1-[4-(Methylsulfanyl)phenyl]ethyl}(butyl)amine
Uniqueness
{1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-[1-(4-methylsulfanylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-4-9-13-10(2)11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
BCWAYBNJNLLNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13287439.png)


![6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13287456.png)
![2-Methyl-1-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B13287460.png)
![(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B13287476.png)

![(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13287484.png)
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B13287490.png)
![2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one](/img/structure/B13287500.png)
![5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile](/img/structure/B13287502.png)


